2-((2-Fluorophenoxy)methyl)piperidine
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Overview
Description
2-((2-Fluorophenoxy)methyl)piperidine is a chemical compound with the molecular formula C12H16FNO. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a fluorophenoxy group attached to the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Fluorophenoxy)methyl)piperidine typically involves the reaction of 2-fluorophenol with piperidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-((2-Fluorophenoxy)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperidines. These products can be further utilized in various applications, including drug development and materials science .
Scientific Research Applications
2-((2-Fluorophenoxy)methyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential lead compound in drug discovery, particularly for its interactions with biological targets.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-((2-Fluorophenoxy)methyl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenoxy group enhances the compound’s binding affinity to these targets, leading to various biological effects. The piperidine ring plays a crucial role in stabilizing the compound’s conformation, allowing it to interact effectively with its targets .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Similar in structure but contains a pyridine ring instead of a piperidine ring.
2-Fluorobenzylamine: Contains a benzylamine group instead of a piperidine ring.
2-Fluorophenylpiperidine: Similar but lacks the methoxy group attached to the piperidine ring.
Uniqueness
2-((2-Fluorophenoxy)methyl)piperidine is unique due to the presence of both the fluorophenoxy group and the piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Biological Activity
2-((2-Fluorophenoxy)methyl)piperidine, also known as this compound hydrochloride, is a piperidine derivative characterized by the presence of a fluorophenoxy group. Its molecular formula is C12H17ClFNO, and it is recognized for its potential biological activities, particularly in medicinal chemistry. This compound has garnered attention for its interactions with various biological targets, making it a subject of research in pharmacology and medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The compound's mechanism involves binding to these molecular targets, which modulates their activity and leads to various physiological effects. The precise pathways and targets can vary depending on the context of its application in research or therapeutic settings.
Anticancer Potential
Recent studies have explored the anticancer properties of piperidine derivatives, including this compound. For instance, compounds with similar structures have shown promising results against various cancer cell lines:
- HepG2 (Liver Cancer) : Compounds exhibited IC50 values ranging from 5.1 µM to 22.08 µM.
- MCF-7 (Breast Cancer) : Notably, some derivatives demonstrated superior activity compared to standard treatments like doxorubicin .
Neuropharmacological Studies
The compound has also been investigated for its neuropharmacological effects, particularly in relation to neurological disorders. The piperidine structure is known for its ability to cross the blood-brain barrier (BBB), making it a candidate for treating central nervous system (CNS) disorders .
Case Studies
- Brain Penetration Studies : In a study involving modifications of piperidine compounds, researchers found that certain derivatives exhibited improved brain penetration ratios, indicating their potential for CNS-targeted therapies .
- Trypanocidal Activity : Another study highlighted the potential of piperidine derivatives in combating Trypanosomiasis, with modifications leading to enhanced efficacy against Trypanosoma brucei .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other halogenated phenoxy-piperidine derivatives:
Compound Name | Halogen Type | Biological Activity |
---|---|---|
2-((2-Chlorophenoxy)methyl)piperidine | Chlorine | Moderate anticancer activity |
2-((2-Bromophenoxy)methyl)piperidine | Bromine | Enhanced selectivity in binding |
This compound | Fluorine | High metabolic stability |
The unique properties imparted by the fluorine atom enhance the compound's metabolic stability and bioavailability, making it particularly valuable in drug development.
Properties
Molecular Formula |
C12H16FNO |
---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
2-[(2-fluorophenoxy)methyl]piperidine |
InChI |
InChI=1S/C12H16FNO/c13-11-6-1-2-7-12(11)15-9-10-5-3-4-8-14-10/h1-2,6-7,10,14H,3-5,8-9H2 |
InChI Key |
YAOXZZZMKNJJAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)COC2=CC=CC=C2F |
Origin of Product |
United States |
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